molecular formula C27H26N4O2S2 B12149568 N'-[(Z)-(4-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12149568
M. Wt: 502.7 g/mol
InChI Key: MRJDGNURFAUBOL-MBTHVWNTSA-N
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Description

(E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes a benzylidene group, a thieno[2,3-d]pyrimidine core, and a hydrazide functional group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the oxo and p-tolyl groups: These groups can be introduced through selective functionalization reactions.

    Formation of the hydrazide group: This step involves the reaction of a suitable hydrazine derivative with the intermediate compound.

    Condensation with 4-methylbenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-methylbenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thieno[2,3-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic applications. Researchers may study its interactions with biological targets and its efficacy in disease models.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N’-benzylideneacetohydrazide derivatives: These compounds share a similar hydrazide functional group and benzylidene moiety.

    Thieno[2,3-d]pyrimidine derivatives: Compounds with a thieno[2,3-d]pyrimidine core are structurally related and may exhibit similar biological activities.

    Oxo derivatives: Compounds with oxo groups in their structure may have comparable reactivity and properties.

Uniqueness

(E)-N’-(4-methylbenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H26N4O2S2

Molecular Weight

502.7 g/mol

IUPAC Name

N-[(Z)-(4-methylphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N4O2S2/c1-17-7-11-19(12-8-17)15-28-30-23(32)16-34-27-29-25-24(21-5-3-4-6-22(21)35-25)26(33)31(27)20-13-9-18(2)10-14-20/h7-15H,3-6,16H2,1-2H3,(H,30,32)/b28-15-

InChI Key

MRJDGNURFAUBOL-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C

Origin of Product

United States

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